2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
“2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, have been studied for their inhibitory activity on monoamine oxidase A and B2.
Synthesis Analysis
Unfortunately, the specific synthesis process for “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is not readily available in the literature. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been synthesized and screened for their monoamine oxidase A and B inhibitory activity2.Molecular Structure Analysis
The molecular structure of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is not explicitly provided in the literature. However, the structure of similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, has been elucidated using spectroscopic methods2.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile”. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been studied for their inhibitory activity on monoamine oxidase A and B2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” are not explicitly provided in the literature. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been characterized using spectroscopic methods2.Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are significant in medicinal chemistry due to their practicability and non-toxic nature. Although the precise mechanisms behind neurological disorders remain an open challenge, pyrimidine scaffolds are central to research in this domain. High throughput research in anti-Alzheimer's drugs consistently investigates the possibilities to mitigate adverse effects and improve therapeutic outcomes. The Structural Activity Relationship (SAR)-based approach emphasizes the pharmacological advancements of pyrimidine moieties as therapeutic anti-Alzheimer's agents, showcasing the compound's potential in neurological disorder treatments (Das et al., 2021).
Pyrimidine Cores in Antidepressants
Serotonin (5-HT) plays a crucial role in physiological and pathological processes, including depression. The 5-HT1A receptor, a key protein in the brain serotonin system, is pivotal in modulating 5-HT and other neurotransmitter releases. Antidepressants targeting the 5-HT1A receptor, including agonists and antagonists, often possess functional groups like piperazine, piperidine, and pyrimidine. These compounds, by targeting the 5-HT1A receptor, potentially offer new avenues for clinical depression treatment, highlighting the importance of pyrimidine structures in the development of antidepressants (Wang et al., 2019).
Pyranopyrimidine in Medicinal and Pharmaceutical Industries
Pyranopyrimidine cores are vital precursors in medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, have a broad range of applications. The development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts illustrates the compound's versatility in the synthesis of lead molecules, offering a broad catalytic application for developing novel therapeutic compounds (Parmar et al., 2023).
Safety And Hazards
There is limited information available on the safety and hazards of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile”. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” are not explicitly mentioned in the literature. However, the study of similar compounds, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, could provide insights into potential therapeutic applications2.
properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c14-10-8-17-12(18-9-10)20-3-5-21(6-4-20)13-16-2-1-11(7-15)19-13/h1-2,8-9H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPNMWDNBUHHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
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